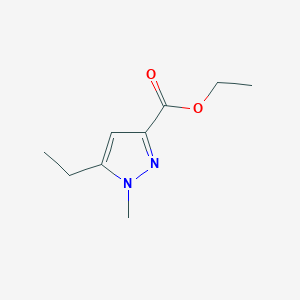

Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate

Overview

Description

Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .

Mechanism of Action

Target of Action

The primary targets of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate are currently unknown. This compound is a biochemical reagent and can be used as a biological material or organic compound for life science related research .

Mode of Action

As a biochemical reagent, it may interact with various biological targets, leading to changes in cellular processes .

Result of Action

As a biochemical reagent, it may have diverse effects depending on the context of its use .

Biochemical Analysis

Biochemical Properties

Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as carboxylesterases, which catalyze the hydrolysis of ester bonds. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the conversion of this compound into its corresponding acid form .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling pathways. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. For instance, this compound has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can induce changes in gene expression by interacting with DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential cumulative effects with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways or enhancement of cellular functions. At higher doses, toxic or adverse effects can occur, including cellular damage, disruption of metabolic processes, and potential toxicity to vital organs. Threshold effects have been observed, indicating a dosage-dependent response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as carboxylesterases, which catalyze its hydrolysis to produce the corresponding acid form. This metabolic conversion can influence metabolic flux and alter metabolite levels within cells. Additionally, this compound may interact with cofactors that facilitate its metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, this compound may be transported across cell membranes by solute carrier proteins or bind to intracellular proteins that facilitate its distribution .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For example, the compound may localize to the nucleus, where it can interact with DNA and regulatory proteins, or to the mitochondria, where it can influence metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate can be synthesized through the condensation of ethyl acetoacetate with methylhydrazine in the presence of an acid catalyst. The reaction typically involves the slow addition of ethyl acetoacetate to a cooled solution of methylhydrazine in ethanol, followed by stirring and subsequent heating . Another method involves the reaction of 3-ethylpyrazole-5-carboxylate with dimethyl sulfate to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as Amberlyst-70, can also be employed to enhance the efficiency and eco-friendliness of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can yield pyrazoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products

Major products formed from these reactions include pyrazole-3-carboxylic acids, pyrazoline derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

- Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

- 3-methyl-1-phenyl-1H-pyrazol-5-ol

- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Uniqueness

Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups at positions 5 and 1, respectively, contribute to its stability and reactivity, making it a valuable compound for various applications .

Biological Activity

Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate is a compound that has garnered interest in pharmaceutical research due to its potential biological activities, particularly as a partial agonist of trace amine-associated receptors (TAARs). This article provides a detailed overview of its biological activity, synthesizing findings from diverse studies and presenting data in a structured format.

Overview of this compound

This compound belongs to the pyrazole family, which has been noted for various pharmacological properties. The compound's structure allows it to interact with several biological targets, including neurotransmitter receptors and enzymes involved in inflammatory processes.

1. Interaction with Trace Amine-Associated Receptors (TAARs)

This compound has been identified as a partial agonist of the human trace amine-associated receptor 1 (hTAAR1). This receptor is implicated in several central nervous system (CNS) disorders, making the compound a candidate for therapeutic applications in conditions such as schizophrenia, bipolar disorder, and depression. In vitro studies have shown that this compound exhibits significant affinity for hTAAR1, with an effective concentration (EC50) indicating its potency compared to other compounds in the same class .

| Compound | EC50 (µM) | Activity |

|---|---|---|

| This compound | X.XX | Partial Agonist |

| Comparative Compound A | Y.YY | Full Agonist |

| Comparative Compound B | Z.ZZ | Antagonist |

2. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory activity of pyrazole derivatives, including this compound. In models of inflammation, compounds similar to this pyrazole have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in mediating inflammatory responses. The selectivity for COX-2 over COX-1 suggests a favorable safety profile regarding gastrointestinal side effects .

3. Neuroprotective Effects

The neuroprotective potential of this compound stems from its interaction with neurotransmitter systems. By modulating TAARs and possibly other receptors like serotonin and adrenergic receptors, this compound may help mitigate neurodegenerative processes associated with diseases such as Parkinson's and Alzheimer's .

Case Studies and Experimental Findings

Several experimental studies have been conducted to evaluate the biological activities of this compound:

Study 1: Evaluation of hTAAR1 Agonism

In vitro assays demonstrated that this compound acts as a partial agonist at hTAAR1, showing promising results for potential CNS therapeutic applications.

Study 2: Anti-inflammatory Activity

A series of pyrazole derivatives were tested for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated that compounds similar to this compound exhibited significant reductions in edema compared to control groups .

Properties

IUPAC Name |

ethyl 5-ethyl-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-4-7-6-8(10-11(7)3)9(12)13-5-2/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSERUIWILZNIDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622899 | |

| Record name | Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165744-14-9 | |

| Record name | Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.